Bismuth antimonide (BiSb)

Catalog No.
S1509095
CAS No.
12323-19-2
M.F
BiSb
M. Wt
330.740 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth antimonide (BiSb)

CAS Number

12323-19-2

Product Name

Bismuth antimonide (BiSb)

IUPAC Name

antimony;bismuth

Molecular Formula

BiSb

Molecular Weight

330.740 g/mol

InChI

InChI=1S/Bi.Sb

InChI Key

PEEDYJQEMCKDDX-UHFFFAOYSA-N

SMILES

[Sb].[Sb].[Bi].[Bi]

Canonical SMILES

[Sb].[Bi]

Bismuth:

  • Thermoelectric materials: Bismuth is a good thermoelectric material, meaning it can convert heat into electricity and vice versa. This property is being explored for developing more efficient energy conversion technologies.
  • Pharmaceuticals: Bismuth compounds are used in various medications, including those for treating stomach ulcers and parasitic infections.
  • Superconductors: Certain bismuth-based materials exhibit superconductivity at high temperatures, making them potentially valuable for various applications, such as high-speed trains and magnetic levitation technology.

Antimony:

  • Flame retardants: Antimony trioxide is a common flame retardant used in textiles, plastics, and other materials.
  • Semiconductors: Antimony is used in some semiconductor materials for electronic devices.
  • Batteries: Antimony-based materials are being investigated for their potential use in rechargeable batteries.

Bismuth-Antimony Combinations:

While the specific 1:1 compound is not widely studied, research explores combining bismuth and antimony in various proportions for different applications. These include:

  • Thermoelectric materials: Bismuth-antimony alloys are being investigated for their potential to improve the thermoelectric efficiency of materials.
  • Phase-change materials: Bismuth-antimony alloys exhibit interesting phase-change properties, making them potentially useful for data storage applications.

Bismuth antimonide is a binary alloy composed of bismuth and antimony, represented by the chemical formula BiSb. It appears as a faint-grey to dark-grey powder and has a molar mass of 330.74 g/mol and a density of 8.31 g/cm³. This compound is significant in the field of materials science due to its unique electronic properties, particularly as a three-dimensional topological insulator, which allows for conducting surface states while being insulating in the bulk . Bismuth antimonide alloys are also known for their superconductivity at low temperatures and are utilized in thermoelectric applications due to their efficiency in converting heat to electricity .

Bismuth and antimony, the constituent elements of BiSb, are considered to have low to moderate toxicity []. However, limited data exists on the specific hazards of BiSb itself. As a general precaution, it's recommended to handle BiSb with gloves and in a well-ventilated area to avoid inhalation of dust particles.

, particularly in the formation of complexes with ligands. For instance, reactions involving bismuth(III) halides with dithiocarbamate ligands have been explored, leading to diverse structural forms and biological activities . Additionally, the synthesis of bismuth-antimony alloys typically involves melting bismuth and antimony together under controlled conditions to minimize impurities, followed by cooling to form solid phases .

While bismuth and antimony themselves do not have known natural biological functions, their compounds exhibit significant biological activity. Bismuth compounds, particularly those in complex forms, have shown potential as antimicrobial agents against pathogens like Helicobacter pylori, where they inhibit growth by disrupting metabolic pathways and downregulating virulence factors . Antimony compounds have been recognized for their use in treating diseases such as leishmaniasis but also carry toxicity concerns that limit their application .

The synthesis of bismuth antimonide typically involves:

  • Melting: Bismuth and antimony are melted together under inert gas or vacuum conditions.
  • Zone Melting: This technique is employed to reduce impurity concentrations by allowing for controlled crystallization.
  • Cooling: The molten mixture is cooled to form solid crystals, ensuring minimal oxidation and polycrystalline growth .

In addition to these methods, various ligand-based complexes involving bismuth and antimony have been synthesized through reactions with organic compounds like dithiocarbamates, which enhance their structural diversity and biological activity .

Bismuth antimonide has several applications:

  • Thermoelectric Devices: It is widely used as an n-type semiconductor in thermoelectric devices, particularly at low temperatures where it exhibits high thermoelectric efficiency.
  • Topological Insulators: Its unique electronic properties make it suitable for research in quantum computing and spintronics.
  • Medical

Research on bismuth antimonide interactions has focused on its biological effects and potential therapeutic applications. Studies indicate that bismuth complexes can interact with bacterial cells, leading to significant antimicrobial activity against strains like Helicobacter pylori through various mechanisms including disruption of metabolic pathways . Additionally, the coordination chemistry of bismuth with different ligands has been shown to influence its biological efficacy, highlighting the importance of ligand structure in determining the activity of these compounds .

Bismuth antimonide shares similarities with several other compounds within the same group or category. Here are some comparable materials:

CompoundKey CharacteristicsUnique Aspects
Bismuth TellurideWidely used in thermoelectric applications; n-type semiconductorExhibits higher thermoelectric efficiency at room temperature
Antimony TrisulfideUsed in pyrotechnics; exhibits semiconductor propertiesKnown for its use in photodetectors
Lead TellurideAnother thermoelectric material; high figure of meritExhibits unique properties at elevated temperatures
Indium AntimonideSemiconductor with applications in infrared detectorsNotable for its narrow bandgap

Bismuth antimonide's uniqueness lies in its status as a topological insulator and its specific superconducting properties at low temperatures, which distinguish it from other similar compounds that may not exhibit these characteristics .

The study of BiSb alloys dates to the mid-20th century, when researchers first explored their semiconducting and thermoelectric properties. Early work focused on bulk crystal growth via melt-quenching techniques, revealing anisotropic electrical conductivity and low thermal conductivity. A pivotal breakthrough occurred in 2007, when Bi₁₋ₓSbₓ (0.07 ≤ x ≤ 0.22) was identified as the first experimentally confirmed three-dimensional topological insulator (TI), exhibiting gapless surface states protected by time-reversal symmetry. This discovery catalyzed investigations into quantum spin Hall effects and Dirac fermion behavior in BiSb systems.

Key historical milestones include:

  • 1950s–1970s: Optimization of BiSb for cryogenic thermoelectric cooling, achieving figures of merit (ZT) up to 0.6 at 100–150 K.
  • 2009: Direct observation of massive Dirac particles in Bi₀.₉Sb₀.₁ via angle-resolved photoemission spectroscopy (ARPES), confirming topological surface states.
  • 2018: Development of BiSb thin films with record spin Hall conductivity (1.3×10⁷ ℏ/2e·S/m), enabling advances in spintronics.

Significance in Contemporary Materials Science

BiSb’s significance stems from its multifaceted applications:

Thermoelectric Energy Conversion

BiSb alloys exhibit exceptional electron-phonon decoupling, achieving ultralow thermal conductivity (~0.23 W/m·K) while maintaining high electrical conductivity (~10⁵ S/m). Post-annealing introduces microporous structures, enhancing the Seebeck coefficient by 84% and ZT by 420%.

PropertyBi₈₂Sb₁₈ (Annealed)Pure Bi
Thermal Conductivity0.23 W/m·K7.7 W/m·K
Electrical Conductivity1.2×10⁵ S/m7.7×10⁵ S/m
ZT (300 K)0.130.025

Topological Insulators and Quantum Computing

BiSb’s inverted band structure enables robust surface conduction, with Dirac point velocities reaching ~5×10⁵ m/s. This property is exploited in quantum interference devices and fault-tolerant qubits.

Theoretical Frameworks for BiSb Investigation

BiSb’s electronic structure is modeled using:

  • k·p Perturbation Theory: Predicts band inversion at Sb concentrations >7%, consistent with ARPES data.
  • Density Functional Theory (DFT): Computes bandgap dependence on stoichiometry, validating experimental observations of semiconductor-to-TI transitions.
  • Boltzmann Transport Equations: Quantify phonon scattering rates, explaining reduced thermal conductivity in nanostructured BiSb.

For instance, DFT calculations reveal that Bi₀.₉Sb₀.₁ exhibits a 35 meV bulk bandgap, while surface states remain metallic.

Current Research Challenges and Opportunities

Synthesis and Scalability

  • Challenge: Epitaxial growth of BiSb on industrial substrates (e.g., GaAs) suffers from lattice mismatch (13.7%) and interfacial defects.
  • Opportunity: Solvothermal and molecular beam epitaxy (MBE) methods yield nanoparticles and thin films with sub-nanometer roughness.
Synthesis MethodGrain Size (nm)Crystallinity
Solvothermal20–50Polycrystalline
MBE100–200Single-crystalline
Melt-Spinning500–1000Textured

Device Integration

  • Challenge: Degradation of topological surface states at ambient conditions limits spintronic applications.
  • Opportunity: Encapsulation with hexagonal boron nitride (hBN) preserves surface conductivity >10³ S/□.

Theoretical Gaps

  • Poor understanding of BiSb’s superconducting phase (critical temperature T_c < 2 K) and its interplay with topology.

Bismuth antimonide alloys adopt a rhombohedral crystal structure (space group R$\overline{3}$m) under ambient conditions, isostructural with pure bismuth and antimony [1] [5]. The lattice parameters vary with antimony content (x in Bi~1−x~Sb~x~), with a = 4.54–4.68 Å and c = 11.86–12.17 Å for x = 0–0.25 [2] [8]. This structure consists of stacked hexagonal layers with Bi and Sb atoms occupying alternating positions, creating a distorted face-centered cubic arrangement.

Alloying introduces lattice strain due to the atomic size mismatch between Bi (1.63 Å) and Sb (1.45 Å), leading to anisotropic thermal expansion coefficients. At x > 0.07, band inversion occurs, transforming BiSb from a semimetal to a topological insulator with protected surface states [1] [4]. High-resolution X-ray diffraction studies reveal that Sb substitution reduces the c/a axial ratio by 2.3% per 10% Sb increase, enhancing interlayer coupling [2] [6].

Compositional Engineering in Bi₁₋ₓSbₓ Systems

The electronic properties of Bi~1−x~Sb~x~ are highly sensitive to stoichiometry, with three distinct regimes:

  • Semimetallic phase (x < 0.07): Overlapping conduction and valence bands enable bulk conductivity (7.7×10^5^ S/m at x = 0) [1]
  • Topological insulator (0.07 ≤ x ≤ 0.22): Band inversion creates Dirac surface states while maintaining insulating bulk [1] [4]
  • Semiconducting phase (x > 0.22): Direct bandgap emerges, reaching 35 meV at x = 0.35 [2] [6]

Bandgap engineering through Sb content enables precise control over carrier concentration (n = 10^17^–10^19^ cm^−3^) and mobility (μ = 300–12,000 cm^2^/V·s) [6] [8]. At x = 0.18, optimal thermoelectric performance occurs due to phonon scattering at Sb-induced lattice distortions, achieving thermal conductivity κ = 0.23 W/m·K [6].

Advanced Synthesis Techniques

Epitaxial Growth Processes

Molecular beam epitaxy (MBE) enables atomically precise BiSb growth on GaAs substrates. On GaAs(001), Bi~0.9~Sb~0.1~ forms 3D islands (Volmer-Weber growth) with surface roughness >5 nm, while GaAs(111)A substrates promote 2D layer-by-layer growth (Stranski-Krastanov mode) [7]. Key parameters:

ParameterGaAs(001)GaAs(111)A
Growth temperature250°C300°C
Critical thickness5 nm (3D islands)15 nm (2D film)
Surface resistivity10^−4^ Ω·cm10^−5^ Ω·cm

Epitaxial films show 2.5× higher carrier mobility than bulk crystals due to reduced defect density [4] [7].

E-beam Evaporation with Homemade Targets

Homogeneous Bi~100−x~Sb~x~ thin films (0 ≤ x ≤ 35) are deposited using e-beam evaporation with composite targets. Post-growth annealing at 200°C induces microporous structures (pore size 50–200 nm), enhancing the Seebeck coefficient by 84% through energy filtering effects [6]. This method achieves power factors of 2–3 mW/m·K², comparable to single-crystal values [6] [8].

Zone Melting Approaches for Single Crystal Formation

Horizontal zone melting under Ar atmosphere produces bulk single crystals with x = 0.05–0.25 [8]. Optimal conditions:

  • Temperature gradient: 30°C/cm
  • Growth velocity: 0.5 mm/h
  • Crucible rotation: 10 rpm

Resulting crystals exhibit dislocation densities <10^4^ cm^−2^ and 99.99% phase purity confirmed by EDAX [8]. The method introduces <0.01 at% oxygen impurities, critical for maintaining topological surface states [1] [7].

Structural Phase Transitions under External Stimuli

Pressure-Induced Phase Transformations

High-pressure X-ray diffraction reveals three BiSb phases [3] [5]:

Pressure Range (GPa)StructureElectronic State
0–8.5RhombohedralTopological insulator
8.5–20.3Tetragonal (I4/mmm)Weyl semimetal
>20.3Cubic (Pm$\overline{3}$m)Trivial metal

The 8.5 GPa transition involves Bi-Sb bond formation between layers, creating Weyl nodes 50 meV above the Fermi level [3]. Pressure tuning enables carrier density modulation from 10^18^ cm^−3^ (1 GPa) to 10^21^ cm^−3^ (25 GPa) [3] [5].

Temperature-Dependent Structural Evolution

Differential thermal analysis shows three thermal regimes [5] [8]:

  • 25–200°C: Anisotropic thermal expansion (α~a~ = 13.6×10^−6^ K^−1^, α~c~ = 18.2×10^−6^ K^−1^)
  • 200–350°C: Dislocation climb dominates, reducing yield strength by 40%
  • >350°C: Premelting at grain boundaries, initiating liquid phase nucleation

Thermal cycling between 77–500 K induces reversible rhombohedral-to-orthorhombic distortion (ΔV = 2.1%), exploited in thermal memory devices [2] [6].

Bismuth antimonide represents a fascinating class of binary alloys that have garnered significant attention as the first experimentally confirmed three-dimensional topological insulators [1]. The bulk bismuth antimonide system exhibits a rhombohedral crystal structure with space group R3m, characterized by lattice parameters a = 4.44 Å and c = 11.58 Å for the equiatomic bismuth-antimony alloy composition [2]. This layered crystal structure features alternating layers of bismuth and antimony atoms oriented along the c-axis, creating a unique materials platform for topological phenomena [3].

The electronic properties of bulk bismuth antimonide are highly dependent on composition, with topological insulator behavior observed within a specific antimony concentration range of 7-22% [1]. At these concentrations, the material exhibits an inverted band structure where the valence band energy exceeds that of the conduction band at specific momenta, resulting in the emergence of topologically protected surface states [1]. The band gap varies from 0.01 to 0.3 electron volts depending on composition and structural parameters [1] [4].

Bulk bismuth antimonide demonstrates exceptional electrical transport properties, with electrical conductivity reaching approximately 10⁵ siemens per meter at room temperature [1]. The electron mobility shows remarkable values ranging from 2.4×10⁵ to 4.9×10⁵ centimeters squared per volt-second at 40 Kelvin, significantly exceeding that of conventional semiconductors such as silicon [1]. The effective electron mass varies between 2×10⁻³ and 9×10⁻⁴ times the free electron mass, depending on antimony concentration, which is substantially lower than common semiconductor materials [1].

The thermoelectric properties of bulk bismuth antimonide make it particularly attractive for energy conversion applications. The Seebeck coefficient reaches -140 microvolts per Kelvin for the bismuth₀.₉antimony₀.₁ composition at 80 Kelvin [1]. The figure of merit for thermoelectric efficiency peaks at 6.5×10⁻³ per Kelvin when the antimony concentration is 15% [1]. These properties position bulk bismuth antimonide as a promising candidate for low-temperature thermoelectric devices.

Crystal growth of bulk bismuth antimonide is typically achieved through melting bismuth and antimony together under inert gas or vacuum conditions [1]. Zone melting techniques are employed to minimize impurity concentrations, as oxidation at impurity sites leads to polycrystalline growth rather than the desired single-crystal structure [1]. The synthesis process requires careful control of temperature and atmospheric conditions to achieve the optimal stoichiometry for topological insulator behavior.

Two-Dimensional Bismuth Antimonide Architectures

Monolayer Bismuth Antimonide Synthesis and Stability

Monolayer bismuth antimonide represents a novel two-dimensional topological material with unique electronic and structural properties. The synthesis of monolayer bismuth antimonide involves molecular beam epitaxy growth on suitable substrates, where the material adopts a buckled honeycomb lattice geometry [5]. This structural configuration preserves the fundamental topological characteristics while introducing new phenomena specific to the two-dimensional regime.

The stability of monolayer bismuth antimonide has been verified through comprehensive theoretical investigations including phonon dispersion calculations, room temperature molecular dynamics simulations, and elastic constant analyses [5]. These studies confirm both dynamical and mechanical stability at zero Kelvin and room temperature conditions [5]. The buckled honeycomb structure exhibits a direct band gap of 1.6 electron volts, substantially larger than the bulk counterpart [5].

Monolayer bismuth antimonide demonstrates remarkable spin-orbit coupling effects, resulting in giant Rashba spin-splitting with a Rashba energy of 13 millielectron volts and a Rashba splitting constant of 2.3 electron volt-angstroms [5]. These values rank among the largest known Rashba spin-splitting parameters in two-dimensional materials [5]. The strength of this Rashba splitting can be significantly tuned through the application of in-plane biaxial strain, providing a mechanism for controlling spin-related phenomena [5].

Large-area synthesis of two-dimensional bismuth antimonide has been achieved using electron beam evaporation systems with composition-adjustable targets [6]. The synthesis process enables precise control over antimony concentration, allowing optimization of thermoelectric properties through multiscale defect engineering [6]. The resulting films exhibit electrical conductivity values of 10⁵ siemens per meter, comparable to bulk materials over a wide composition range [6].

Few-Layer Bismuth Antimonide Systems

Few-layer bismuth antimonide systems, encompassing two to four atomic layers, exhibit distinct electronic properties that differ significantly from both monolayer and bulk materials [7]. These systems demonstrate semimetallic behavior characterized by valence and conduction bands crossing the Fermi level near specific points in the Brillouin zone [7]. This band crossing is attributed to topological surface states that emerge without requiring external strain, contrasting with bulk and monolayer counterparts [7].

The electronic structure of few-layer bismuth antimonide shows strong layer-dependent phenomena. While bulk and monolayer systems exhibit semiconductor characteristics, few-layer systems from bilayer onwards display semimetallic behavior [7]. This transition occurs due to quantum size effects that modify the band structure and enable the emergence of topological surface states at reduced thicknesses [7].

Transport measurements in few-layer bismuth antimonide reveal thickness-dependent conductivity behavior. Sheet carrier density remains independent of thickness at 77 Kelvin, suggesting conduction through surface states rather than bulk transport mechanisms [8]. This observation supports the topological nature of the electronic transport and indicates that topological protection may enable the maintenance of electrical conductivity while reducing thermal conductivity through nanostructuring [8].

The stability of few-layer bismuth antimonide systems has been confirmed through theoretical investigations showing that defects such as deformations, vacancies, or doping do not significantly affect the topological surface states [7]. Biaxial strain applied to these surfaces produces no changes in the surface states, demonstrating their robustness and potential for practical applications [7].

Layer-Dependent Phenomena

Layer-dependent phenomena in bismuth antimonide systems reveal dramatic changes in electronic properties as the material thickness varies from monolayer to bulk dimensions. The electronic nature transitions from semiconductor behavior in monolayer systems to semimetallic characteristics in few-layer configurations, and eventually to topological insulator behavior in bulk materials [7].

Quantum size effects play a crucial role in determining the layer-dependent properties of bismuth antimonide. These effects can alter topologically protected properties, as demonstrated by gap opening in topologically protected gapless surface states in finite-thickness topological insulator films [9]. The quantum size effect in bismuth antimonide heterojunctions yields unexpected band alignment behaviors, with wave functions permeating through attached materials even in structures as thick as 80 nanometers [9].

The spin Hall effect in bismuth antimonide exhibits significant layer-dependent characteristics. Thickness-dependent measurements show that the spin Hall conductivity increases with increasing layer thickness and tends to saturate beyond approximately 8 nanometers [10]. This behavior is consistent with bulk spin Hall effect mechanisms rather than surface state-dominant scenarios [10]. The spin diffusion length has been determined to be 2.3 nanometers, providing insight into the characteristic length scales governing spin transport [10].

Surface quantum well states in bismuth antimonide demonstrate layer-dependent spin and energy modulation at picosecond timescales [11]. These states develop at the surface of strong spin-orbit coupling materials and exhibit tunable energy and spin characteristics [11]. The quantum confinement in these systems enables rapid control of electronic phases, offering prospects for ultrafast spintronic devices [11].

Bismuth Antimonide-Based Heterostructures

Bismuth Antimonide/Aluminum Nitride Interface Engineering

The bismuth antimonide/aluminum nitride heterostructure represents a promising platform for advanced spintronic and optoelectronic applications due to its unique interfacial properties and tunable electronic characteristics [5]. This heterostructure system exhibits a remarkably small lattice mismatch of only 1.3% at the interface, facilitating high-quality epitaxial growth and minimizing strain-induced defects [5].

Interface engineering in bismuth antimonide/aluminum nitride heterostructures involves careful consideration of layer termination effects. Two possible termination configurations exist at the interface: bismuth-terminated and antimony-terminated surfaces [5]. Both configurations form van der Waals heterostructures that preserve the fundamental electronic properties of the individual components while introducing new interfacial phenomena [5].

The electronic properties of bismuth antimonide/aluminum nitride heterostructures demonstrate preservation of giant Rashba spin-splitting effects observed in isolated bismuth antimonide monolayers. The large electronic band gap of 1.6 electron volts combined with the giant Rashba spin-splitting makes this heterostructure system particularly attractive for optoelectronic applications requiring efficient spin-charge conversion [5].

Aluminum nitride substrates provide several advantages for bismuth antimonide heterostructure fabrication. The aluminum nitride surface contains both aluminum and oxygen atoms with different chemical behaviors, creating opportunities for enhanced spin-orbit splitting when bismuth antimonide atoms bind to different surface sites [12]. Additionally, aluminum nitride possesses a large band gap favorable for forming ideal Rashba states [12].

The binding energy between bismuth antimonide and aluminum nitride reaches approximately 0.25 electron volts per bismuth atom, indicating strong interfacial adhesion [12]. This binding energy exceeds that observed in other bismuth antimonide heterostructure systems, suggesting superior structural stability [12]. The heterostructure maintains semiconductor characteristics with preserved topological properties essential for spintronic device applications [5].

Bismuth Antimonide on Gallium Arsenide(001) Substrates

The integration of bismuth antimonide on gallium arsenide(001) substrates represents a significant advancement in incorporating topological insulators with conventional semiconductor technology [13]. This heterostructure system demonstrates the feasibility of epitaxial growth of high-quality bismuth antimonide films on industrial substrates despite substantial lattice mismatch and different crystalline structures [13].

The growth behavior of bismuth antimonide on gallium arsenide(001) substrates follows a Volmer-Weber growth mode, characterized by three-dimensional island formation rather than layer-by-layer growth [14]. This growth mode results from the preferential diffusion of bismuth atoms on the gallium arsenide surface, leading to agglomeration and island formation [14]. Each island can develop an independent growth direction, contributing to the complex morphology of the resulting films [14].

Molecular beam epitaxy parameters significantly influence the quality of bismuth antimonide films grown on gallium arsenide(001) substrates. Growth temperature optimization is crucial, with temperatures around 151°C providing the best balance between surface organization and material quality [13]. The antimony composition also affects film quality, with concentrations around 10% yielding superior surface morphology and crystalline organization [13].

The epitaxial relationship between bismuth antimonide and gallium arsenide(001) substrates has been confirmed through structural characterization. The bismuth antimonide(0001) orientation grows without rotation relative to the gallium arsenide(001) substrate, following the relationship [11̄20]BiSb = GaAs [13]. This preferential orientation enables the formation of triangular-shaped grains pointing in specific crystallographic directions, indicating good epitaxial relationships [13].

Electrical characterization of bismuth antimonide on gallium arsenide(001) substrates reveals n-type semiconductor behavior at temperatures above 100 Kelvin [13]. The calculated band gap corresponds to literature values for topological insulator compositions [13]. A transition from bulk electrons to surface holes occurs when temperature decreases below 55 Kelvin, with hole mobilities reaching 7620 square centimeters per volt-second [13].

Novel Bismuth Antimonide Heterostructure Systems

Novel bismuth antimonide heterostructure systems encompass a diverse range of material combinations designed to exploit unique interfacial phenomena and enhance functional properties for specific applications [15]. These systems include ferromagnetic heterostructures for spintronic applications, topological insulator combinations for quantum computing, and complex multilayer structures for advanced electronic devices [15].

Bismuth antimonide/ferromagnetic heterostructures demonstrate exceptional spin-charge conversion properties through spin pumping mechanisms [15]. The combination of bismuth antimonide topological insulators with ferromagnetic layers such as iron-gallium-boron enables efficient spin current generation and detection [15]. These heterostructures exhibit large spin Hall conductivity values and maintain functionality at room temperature, making them suitable for practical spintronic device applications [15].

The integration of bismuth antimonide with transition metal dichalcogenides creates novel van der Waals heterostructures with tunable electronic properties [16]. These systems enable the exploration of moiré physics effects and the development of atomically sharp interfaces for fundamental spin phenomena studies [16]. The weak van der Waals interactions preserve the intrinsic properties of constituent materials while enabling new collective behaviors [16].

Bismuth antimonide heterostructures with topological crystalline insulators demonstrate surface state engineering capabilities [17]. The tin telluride/chromium-doped bismuth antimonide telluride heterostructure system exhibits topological surface state annihilation and creation phenomena [17]. These effects arise from the interaction between surface states of different topological insulators at common interfaces, providing pathways for designing dissipationless electronic devices [17].

Quantum materials interfaces involving bismuth antimonide and graphene create heterostructures with broad optical absorption capabilities [18]. These systems preserve graphene-derived Dirac cones despite proximity to substrates with large spin-orbit coupling [18]. The resulting heterostructures show potential for next-generation optoelectronic applications requiring wide-range light absorption and efficient charge carrier transport [18].

Physical Description

Crystals; [MSDSonline]

Exact Mass

329.88421 g/mol

Monoisotopic Mass

329.88421 g/mol

Heavy Atom Count

2

Wikipedia

Bismuth_antimonide

Dates

Last modified: 08-15-2023

Explore Compound Types